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molecular formula OW B8612460 Oxotungsten CAS No. 39318-18-8

Oxotungsten

Cat. No. B8612460
M. Wt: 199.84 g/mol
InChI Key: VVRQVWSVLMGPRN-UHFFFAOYSA-N
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Patent
US04922024

Procedure details

(NH4)2WO4 (15.0 g: 52.8 mmoles) is added to about 400 ml of water to which 25 ml of ammonium hydroxide and 5 ml of 30 percent hydrogen peroxide are added. The ammonium tungstate is dissolved slowly by heating the mixture to about 80° C. with stirring. After a clear homogenous solution forms, the solution is cooled to room temperature. The solution is added to a flask containing 25.0 g of alumina (Catapal SB 20-35 mesh: 280 m2 /g). The resulting mixture is rotary evaporated to remove water, and then calcined in a muffle furnace at 300° C. overnight to yield a supported ammonium tungstate or tungsten oxide.
[Compound]
Name
(NH4)2WO4
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].OO.[NH4+].[NH4+].[O-:7][W:8]([O-:11])(=[O:10])=[O:9]>O>[NH4+:2].[NH4+:2].[O-:10][W:8]([O-:11])(=[O:9])=[O:7].[W:8]=[O:7] |f:0.1,3.4.5,7.8.9|

Inputs

Step One
Name
(NH4)2WO4
Quantity
15 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
5 mL
Type
reactant
Smiles
OO
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[NH4+].[O-][W](=O)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
After a clear homogenous solution forms, the solution is cooled to room temperature
ADDITION
Type
ADDITION
Details
The solution is added to a flask
ADDITION
Type
ADDITION
Details
containing 25.0 g of alumina (Catapal SB 20-35 mesh: 280 m2 /g)
CUSTOM
Type
CUSTOM
Details
The resulting mixture is rotary evaporated
CUSTOM
Type
CUSTOM
Details
to remove water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[NH4+].[NH4+].[O-][W](=O)(=O)[O-]
Name
Type
product
Smiles
[W]=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04922024

Procedure details

(NH4)2WO4 (15.0 g: 52.8 mmoles) is added to about 400 ml of water to which 25 ml of ammonium hydroxide and 5 ml of 30 percent hydrogen peroxide are added. The ammonium tungstate is dissolved slowly by heating the mixture to about 80° C. with stirring. After a clear homogenous solution forms, the solution is cooled to room temperature. The solution is added to a flask containing 25.0 g of alumina (Catapal SB 20-35 mesh: 280 m2 /g). The resulting mixture is rotary evaporated to remove water, and then calcined in a muffle furnace at 300° C. overnight to yield a supported ammonium tungstate or tungsten oxide.
[Compound]
Name
(NH4)2WO4
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].OO.[NH4+].[NH4+].[O-:7][W:8]([O-:11])(=[O:10])=[O:9]>O>[NH4+:2].[NH4+:2].[O-:10][W:8]([O-:11])(=[O:9])=[O:7].[W:8]=[O:7] |f:0.1,3.4.5,7.8.9|

Inputs

Step One
Name
(NH4)2WO4
Quantity
15 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
5 mL
Type
reactant
Smiles
OO
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[NH4+].[O-][W](=O)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
After a clear homogenous solution forms, the solution is cooled to room temperature
ADDITION
Type
ADDITION
Details
The solution is added to a flask
ADDITION
Type
ADDITION
Details
containing 25.0 g of alumina (Catapal SB 20-35 mesh: 280 m2 /g)
CUSTOM
Type
CUSTOM
Details
The resulting mixture is rotary evaporated
CUSTOM
Type
CUSTOM
Details
to remove water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[NH4+].[NH4+].[O-][W](=O)(=O)[O-]
Name
Type
product
Smiles
[W]=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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